molecular formula C13H15N3O2 B2382955 ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1613457-99-0

ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2382955
CAS No.: 1613457-99-0
M. Wt: 245.282
InChI Key: URIAZLCGSAMMFI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 2-phenylethyl group and at the 4-position with an ethyl ester. This structure combines aromatic (phenylethyl) and polar (ester) functionalities, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 1-(2-phenylethyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)12-10-16(15-14-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIAZLCGSAMMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The specific steps are as follows:

    Preparation of the Azide: The azide precursor can be synthesized by reacting 2-phenylethylamine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole compound is then esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial and Antifungal Properties

Research has shown that derivatives of triazole compounds exhibit notable antimicrobial and antifungal activities. Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies indicate that triazole derivatives can inhibit the growth of pathogens such as Bacillus subtilis and Aspergillus niger, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes or receptors associated with pathogen metabolism or proliferation. The specific interactions of this compound with target sites are still under investigation but may include interference with nucleic acid synthesis or enzyme function critical to microbial survival .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired structural configuration. A common approach includes the use of azides and alkynes in a click chemistry reaction to form the triazole ring structure. Optimization of these synthetic routes is crucial for enhancing yield and purity .

Therapeutic Applications

Potential Drug Development

Given its biological activity profile, this compound holds promise for development as a therapeutic agent. Its derivatives have been explored for their potential in treating infections caused by resistant strains of bacteria and fungi. The ability to modify the triazole structure further allows for the tuning of pharmacological properties to improve efficacy and reduce toxicity .

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry & Biology Interface reported on the synthesis and antimicrobial evaluation of various triazole derivatives, including this compound. The compounds were tested against a panel of microbial strains, demonstrating significant inhibitory effects compared to standard antibiotics .

Case Study 2: Synthesis Optimization

Research focusing on optimizing synthetic pathways for triazole compounds highlighted the importance of reaction conditions in achieving high yields. The study utilized spectroscopic techniques (NMR and mass spectrometry) to confirm the structures of synthesized compounds and evaluate their purity before biological testing .

Mechanism of Action

The mechanism of action of ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The phenylethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 1-Position

Aromatic vs. Heteroaromatic Substitutents
  • Ethyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate ():
    Replacing the phenylethyl group with pyridin-3-yl introduces a nitrogen-containing heterocycle, enhancing hydrogen-bonding capacity and electronic effects. Crystallographic studies show that the pyridinyl group induces planar triazole-pyridine conjugation, fostering intermolecular C–H⋯O/N interactions .
  • Ethyl 1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (): The electron-withdrawing nitro group significantly alters electronic properties, reducing electron density on the triazole ring.
Alkyl vs. Arylalkyl Chains
  • Methyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate ():
    The 2-oxo-2-phenylethyl substituent introduces a ketone group, increasing polarity and reactivity. NMR data (δ 8.26 ppm for triazole proton) suggest strong deshielding due to electron-withdrawing effects from the carbonyl .
  • Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (): Fluorine atoms on the benzyl group enhance lipophilicity and metabolic stability. Crystal structure analysis reveals a dihedral angle of 77.3° between the triazole and fluorinated benzene ring, reducing conjugation compared to non-fluorinated analogues .

Ester Group Modifications

Ethyl vs. Methyl Esters
  • Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (): Replacing the ethyl ester with a methyl group slightly increases solubility in polar solvents (e.g., ethanol/hexanes). The melting point (105.2–105.7°C) is lower than ethyl esters due to reduced van der Waals interactions .

Functional Group Additions at the 5-Position

  • Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (): A formyl group at the 5-position introduces a reactive aldehyde for further derivatization. Hirshfeld surface analysis shows increased intermolecular interactions (e.g., C–H⋯O) compared to non-substituted triazoles .
  • Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate ():
    The methyl group at the 5-position sterically hinders reactions at the 4-position ester, as shown in hydrazide formation studies (yield: 55–96%) .

Comparative Data Table

Compound Name Substituents (1-/4-/5-) Melting Point (°C) Key Spectral Data (1H-NMR, δ ppm) Synthesis Yield Reference ID
Ethyl 1-(2-phenylethyl)-1H-triazole-4-carboxylate 2-phenylethyl / ethyl / H N/A N/A N/A Target
Methyl 1-benzyl-1H-triazole-4-carboxylate Benzyl / methyl / H 105.2–105.7 8.26 (s, 1H, triazole) 55.9%
Ethyl 1-(p-nitrophenyl)-1H-triazole-4-carboxylate p-nitrophenyl / ethyl / H N/A N/A High
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate Pyridin-3-yl / ethyl / formyl N/A 8.91 (s, 1H, CHO) 70–80%
Methyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate 2,6-difluorobenzyl / methyl / H N/A 8.05 (s, 1H, triazole) N/A

Biological Activity

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13_{13}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 137156-41-3
  • Physical State : Solid at room temperature
  • Solubility : Soluble in polar solvents like methanol and ethanol

Synthesis

The synthesis of this compound typically involves a thermal cycloaddition reaction between organic azides and alkynes. The regioselective nature of the reactions allows for the formation of the triazole ring with specific substituents.

Antimicrobial Activity

Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. The compound showed promising results against:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliStrong inhibition
Candida albicansModerate inhibition

The mechanism of action is believed to involve disruption of microbial cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of triazoles. This compound demonstrated cytotoxic effects on various cancer cell lines:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The compound's anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Studies indicate that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in animal models of inflammation where the compound reduced edema significantly compared to control groups.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the efficacy against multi-drug resistant strains of bacteria.
    • Results indicated a synergistic effect when combined with conventional antibiotics.
  • Anticancer Research :
    • A study focused on the mechanism of action in breast cancer cells.
    • Findings revealed that the compound inhibits the PI3K/Akt signaling pathway, leading to increased apoptosis.
  • Anti-inflammatory Effects :
    • In a model of rheumatoid arthritis, treatment with the compound reduced joint swelling and inflammation markers significantly.

Q & A

Basic: What are the established synthetic methodologies for ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate?

Answer: The compound is primarily synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" approach. Key steps include:

  • Reacting a terminal alkyne (e.g., ethyl propiolate) with an azide precursor (e.g., 2-phenylethyl azide) under Cu(I) catalysis.
  • Optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to achieve yields >80% .
  • Purification via column chromatography or recrystallization, followed by structural validation using NMR and mass spectrometry .

Basic: What spectroscopic and analytical techniques confirm the compound’s structural identity and purity?

Answer:

  • 1H/13C NMR : Assign peaks to the triazole ring (δ 7.5–8.5 ppm for triazole protons), ethyl carboxylate (δ 4.2–4.4 ppm for CH2), and phenyl groups (δ 7.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding interactions (e.g., crystal packing analysis) .

Advanced: How can computational methods optimize reaction conditions and predict regioselectivity?

Answer:

  • Quantum chemical calculations (DFT) : Model transition states to predict regioselectivity in CuAAC reactions, identifying energy barriers for 1,4- vs. 1,5-triazole formation .
  • Molecular dynamics simulations : Screen solvents (e.g., DMF vs. THF) to optimize reaction kinetics and solubility .
  • Machine learning : Train models on historical reaction data to recommend catalyst systems (e.g., CuBr vs. CuI) for higher yields .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent dosing) to isolate compound-specific effects .
  • Meta-analysis : Compare IC50 values across publications, adjusting for variables like solvent choice (DMSO vs. ethanol) or assay protocols (MTT vs. ATP-based viability) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenyl vs. benzyl groups) to identify pharmacophores responsible for activity .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Aqueous solubility is pH-dependent, improving under basic conditions (pH >9) .
  • Stability : Stable at 4°C for >72 hours in inert atmospheres. Degradation occurs under UV light or acidic conditions (pH <3), monitored via HPLC .

Advanced: What strategies improve yield in multi-step synthesis?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., azide concentration, reaction time) and interactions affecting yield .
  • Flow chemistry : Enhance heat/mass transfer in exothermic steps (e.g., diazo transfer) to minimize byproducts .
  • In-line monitoring : Employ FTIR or Raman spectroscopy for real-time tracking of intermediate formation .

Basic: What biological targets or pathways are associated with this compound?

Answer:

  • Antimicrobial activity : Targets bacterial enoyl-ACP reductase or fungal cytochrome P450 enzymes, validated via MIC assays .
  • Anticancer potential : Inhibits tubulin polymerization or kinase signaling (e.g., EGFR), assessed via cell cycle arrest and apoptosis assays .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Proteomics : Use SILAC or TMT labeling to identify differentially expressed proteins post-treatment .
  • Molecular docking : Simulate binding to target proteins (e.g., tubulin) and validate with SPR or ITC binding assays .
  • CRISPR screens : Identify genetic vulnerabilities (e.g., knockout libraries) to pinpoint pathways affected by the compound .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Toxicity : LD50 values (rodent models) suggest moderate toxicity; handle with PPE (gloves, goggles) in fume hoods .
  • Waste disposal : Neutralize with dilute NaOH and incinerate as hazardous organic waste .

Advanced: How to design derivatives with enhanced pharmacokinetic properties?

Answer:

  • Prodrug strategies : Introduce hydrolyzable esters or amides to improve oral bioavailability .
  • Lipophilicity optimization : Replace ethyl carboxylate with PEGylated groups to enhance aqueous solubility .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., triazole ring oxidation) and block them with fluorine substituents .

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